molecular formula C9H8N2O B1598709 1-phenyl-1H-pyrazol-5(4H)-one CAS No. 876-92-6

1-phenyl-1H-pyrazol-5(4H)-one

Cat. No. B1598709
CAS RN: 876-92-6
M. Wt: 160.17 g/mol
InChI Key: FTCOWMWIZNVSPP-UHFFFAOYSA-N
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Description

This would include the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This involves detailing the methods and processes used to synthesize the compound, including the starting materials, reaction conditions, and the yield.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and conformation of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

Structural and Spectral Investigations

  • Structural Studies : Research has demonstrated the structural characterization of pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, using various techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. These studies provide foundational understanding of the molecular structure of pyrazole compounds (Viveka et al., 2016).

Synthesis and Derivative Formation

  • Heterocyclic Ketene Aminal Libraries : A method for creating 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries was developed, showcasing the compound's potential in drug discovery and parallel combination synthesis (Yu et al., 2013).
  • Green Synthesis of Derivatives : An eco-friendly synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is described, employing an electro-catalyzed method in a green medium (Vafajoo et al., 2015).

Crystal Structure and Tautomerism

  • Crystal Structure Analysis : The crystal structure of various pyrazole derivatives, including 1-phenyl-1H-pyrazol-3-ol, has been investigated, providing insights into the molecular conformation and stability of these compounds (Arbačiauskienė et al., 2018).

Biological Activities

  • Antimicrobial and Antioxidant Properties : Studies have shown that some derivatives of 1-phenyl-1H-pyrazol-5(4H)-one exhibit significant antimicrobial and antioxidant activities, highlighting their potential therapeutic applications (Chopde et al., 2012).

Molecular Docking and ADME

  • Molecular Docking Studies : Research on 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles includes molecular docking, ADME prediction, and biological evaluation, emphasizing the compound's role in drug development (Dhevaraj et al., 2019).

Novel Chitosan Schiff Bases

  • Chitosan Schiff Bases Synthesis : A novel approach involved synthesizing Schiff bases of chitosan with heteroaryl pyrazole derivatives, including 1-phenyl-1H-pyrazole-4-carbaldehyde, for potential biological applications (Hamed et al., 2020).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety concerns associated with the compound.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies.


properties

IUPAC Name

2-phenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-9-6-7-10-11(9)8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCOWMWIZNVSPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NN(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402249
Record name 1-phenyl-1H-pyrazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-1H-pyrazol-5(4H)-one

CAS RN

876-92-6
Record name 1-Phenyl-5-pyrazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-phenyl-1H-pyrazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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